molecular formula C11H11NO6 B13078665 Ethyl 2-(3-formyl-4-nitrophenoxy)acetate CAS No. 105728-02-7

Ethyl 2-(3-formyl-4-nitrophenoxy)acetate

Cat. No.: B13078665
CAS No.: 105728-02-7
M. Wt: 253.21 g/mol
InChI Key: KXFQQSYKWNCRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Multifunctionalized Aromatic Ethers in Contemporary Organic Synthesis

Multifunctionalized aromatic ethers are a class of organic compounds characterized by an aromatic ring linked to an oxygen atom, which is further connected to an alkyl or another aryl group, with the entire structure bearing multiple reactive functional groups. These compounds are of paramount importance in modern organic synthesis due to their role as versatile intermediates in the construction of complex molecular architectures. The presence of diverse functional groups within a single molecule allows for sequential and selective reactions, providing an efficient pathway to elaborate structures found in pharmaceuticals, agrochemicals, and materials science. The ether linkage itself provides stability, while the attached functional groups offer reactive handles for carbon-carbon and carbon-heteroatom bond formation.

The Role of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate within this Important Chemical Class

Within the broad class of multifunctionalized aromatic ethers, this compound stands out due to its specific combination of functional groups. The formyl (-CHO) group is a versatile handle for transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions like aldol (B89426) condensations and Wittig reactions. The nitro (-NO2) group is a strong electron-withdrawing group that can activate the aromatic ring for nucleophilic aromatic substitution and can also be reduced to an amino group, opening up another avenue for functionalization. The ethyl acetate (B1210297) moiety provides a scaffold that can be hydrolyzed to the corresponding carboxylic acid, further expanding the synthetic possibilities. This trifecta of reactivity makes this compound a highly valuable precursor for the synthesis of a wide array of target molecules.

Foundational Academic Research Trajectories and Current Challenges

The foundational research underpinning the synthesis of compounds like this compound is largely based on well-established named reactions in organic chemistry. The Williamson ether synthesis, a reaction that forms an ether from an organohalide and a deprotonated alcohol (alkoxide), is a cornerstone in the preparation of such aromatic ethers. youtube.comjk-sci.commasterorganicchemistry.comlumenlearning.comwikipedia.org Research has focused on optimizing reaction conditions to improve yields and minimize side reactions.

A significant research trajectory involves the exploration of the reactivity of the various functional groups on the aromatic ring. For instance, the selective transformation of the formyl or nitro group in the presence of the other reactive functionalities is a key area of investigation. This allows for a stepwise and controlled elaboration of the molecular structure.

Current challenges in this field include the development of more sustainable and environmentally friendly synthetic methods. This involves the use of greener solvents, milder reaction conditions, and catalytic approaches to minimize waste. Furthermore, the exploration of novel applications for these multifunctional compounds in areas such as medicinal chemistry and materials science remains an active area of research. The design and synthesis of new derivatives with tailored properties are constantly being pursued to address specific scientific and technological needs.

The synthesis of closely related compounds, such as methyl 2-(2-formyl-4-nitrophenoxy)alkanoates, has been reported starting from 2-hydroxy-5-nitrobenzaldehyde (B32719) and 2-bromoesters. researchgate.net This suggests a plausible and efficient synthetic route to this compound via a similar Williamson ether synthesis protocol.

Properties

CAS No.

105728-02-7

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

ethyl 2-(3-formyl-4-nitrophenoxy)acetate

InChI

InChI=1S/C11H11NO6/c1-2-17-11(14)7-18-9-3-4-10(12(15)16)8(5-9)6-13/h3-6H,2,7H2,1H3

InChI Key

KXFQQSYKWNCRFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Chemical Reactivity and Functional Group Transformations of Ethyl 2 3 Formyl 4 Nitrophenoxy Acetate

Reactivity of the Aldehyde Group

The aldehyde group is a key site for nucleophilic attack and condensation reactions, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

Nucleophilic Addition and Condensation Reactions, including Schiff Base Formation

The aldehyde functionality of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone of medicinal chemistry for generating novel compounds. For instance, the reaction with anilines, such as aniline (B41778) and 4-methoxyaniline, under mild conditions produces the corresponding Schiff bases in good yields. researchgate.net These imines can serve as precursors to secondary amines through subsequent reduction. researchgate.net

The formation of Schiff bases involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration.

Table 1: Schiff Base Formation from this compound

Reactant 1 Reactant 2 Product
This compound Aniline Ethyl 2-(4-nitro-3-((phenylimino)methyl)phenoxy)acetate

Selective Reduction to Corresponding Alcohols

The aldehyde group can be selectively reduced to a primary alcohol while leaving the ester and nitro functionalities intact. Sodium borohydride (B1222165) (NaBH₄) is an effective reagent for this transformation. iwu.eduresearchgate.net The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), at low temperatures (e.g., in an ice bath) to ensure high selectivity. iwu.edu This chemoselective reduction is a valuable synthetic tool, as it modifies one reactive site without affecting other sensitive groups in the molecule. iwu.eduresearchgate.net The progress of the reduction can be conveniently monitored using thin-layer chromatography (TLC). iwu.edu

The product of this reaction is Ethyl 2-(3-(hydroxymethyl)-4-nitrophenoxy)acetate.

Table 2: Selective Aldehyde Reduction

Starting Material Reagent Product

Oxidation to Carboxylic Acids

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, yielding Ethyl 2-(3-carboxy-4-nitrophenoxy)acetate. A variety of oxidizing agents can be employed for this purpose. For instance, chromium trioxide (CrO₃) in the presence of periodic acid (H₅IO₆) is an effective system for oxidizing aldehydes to carboxylic acids in excellent yields. organic-chemistry.org Other methods include using potassium permanganate (B83412) (KMnO₄) or Jones reagent. Care must be taken to choose reaction conditions that are mild enough to avoid hydrolysis of the ester group or other unwanted side reactions. Metal-free oxidation methods have also been developed, offering an alternative with high functional group tolerance. organic-chemistry.org

Table 3: Oxidation of Aldehyde to Carboxylic Acid

Starting Material General Oxidizing Agents Product

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine (e.g., piperidine). researchgate.net The aldehyde group of this compound can participate in this reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate. researchgate.netrsc.org This reaction leads to the formation of a new carbon-carbon double bond, yielding α,β-unsaturated products which are valuable synthetic intermediates. researchgate.net The reaction proceeds through a nucleophilic addition to the aldehyde, followed by dehydration. researchgate.net

Table 4: Representative Knoevenagel Condensation Reaction

Reactant 1 Reactant 2 (Active Methylene Compound) Catalyst Product Type
This compound Malononitrile Piperidine α,β-Unsaturated dinitrile

Transformations of the Nitro Group

The aromatic nitro group is a versatile functional group that can be reduced to various nitrogen-containing functionalities, most commonly an amino group.

Chemoselective Reduction to Amino Functionality

The reduction of the nitro group in this compound to an amino group, yielding Ethyl 2-(3-formyl-4-aminophenoxy)acetate, requires chemoselective methods to avoid the simultaneous reduction of the aldehyde group. sci-hub.st Catalytic hydrogenation is a common method, but the choice of catalyst and conditions is crucial. sci-hub.st For example, sulfided platinum catalysts have been used to selectively reduce nitro groups in the presence of other reducible functionalities. sci-hub.st

Another effective approach is using reducing agents like iron powder in an acidic medium (e.g., acetic acid or ammonium (B1175870) chloride solution) or tin(II) chloride. researchgate.netwikipedia.org These methods are well-known for their high chemoselectivity for nitro group reduction in multifunctional molecules. sci-hub.stresearchgate.net An iron-based catalytic system with a silane (B1218182) reducing agent has also been shown to be highly chemoselective for nitro reduction over functionalities like esters and aldehydes. researchgate.net

Table 5: Chemoselective Reduction of the Nitro Group

Starting Material Selective Reagents/Systems Product

Participation in Electron-Transfer and Potential Aromatic Substitution Reactions

The highly electron-deficient nature of the aromatic ring in this compound, due to the presence of both a nitro group and a formyl group, makes it a candidate for specific types of reactions.

Aromatic Substitution Reactions: Typically, electrophilic aromatic substitution is deactivated by the presence of strong electron-withdrawing groups like nitro and formyl substituents. msu.edu Conversely, these groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this compound, the phenoxy ether linkage itself is the result of a nucleophilic substitution on a halogenated precursor. Further SNAr reactions on the ring are conceivable, though the existing ether linkage would be a potential leaving group. The positions ortho and para to the nitro group are particularly activated for nucleophilic attack. masterorganicchemistry.com This reactivity allows for the introduction of various nucleophiles, leading to a diverse range of derivatives.

Reaction TypeRole of Functional GroupsPotential Outcome
Electron-Transfer Nitro group as an electron acceptor.Formation of a stabilized radical anion.
Nucleophilic Aromatic Substitution Nitro and formyl groups as activators.Substitution of a leaving group by a nucleophile.

Modifications and Hydrolysis of the Ethyl Ester Moiety

The ethyl ester group is a key site for chemical modification, primarily through hydrolysis, amidation, and transesterification.

The hydrolysis of the ethyl ester in this compound to its corresponding carboxylic acid is a reaction of significant interest, with its kinetics being highly dependent on the pH of the medium.

Acidic Conditions: Acid-catalyzed hydrolysis proceeds through a different mechanism, involving the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. The reaction is typically reversible and often requires a large excess of water to proceed to completion. The rate of acid-catalyzed hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. copernicus.org

ConditionGeneral MechanismExpected Effect of Substituents
Basic (Saponification) Nucleophilic attack by OH-Accelerated by electron-withdrawing groups.
Acidic Protonation followed by H2O attackInfluenced by electronic effects on the carbonyl group.

Amidation: The ethyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation is typically carried out under thermal conditions or with the aid of a catalyst. The reaction proceeds through a nucleophilic acyl substitution pathway, similar to hydrolysis. The direct thermal amidation of esters with amines is a green chemistry approach that avoids the use of coupling agents.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. mdpi.com The equilibrium can be shifted towards the product by using a large excess of the new alcohol or by removing the ethanol as it is formed. This reaction is useful for modifying the properties of the molecule, such as its solubility or volatility.

Stability and Reactivity of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is generally stable under many reaction conditions. oecd.orgnih.gov Ether linkages are known for their chemical inertness compared to esters. wikipedia.org However, the specific substitution pattern on the aromatic ring can influence its reactivity.

The electron-withdrawing nitro and formyl groups decrease the electron density on the aromatic ring, which can affect the strength of the C-O ether bond. While ethers are typically cleaved under harsh acidic conditions (e.g., with strong hydrohalic acids like HBr or HI), the phenoxy ether in this molecule is expected to be relatively robust under neutral and basic conditions. The stability of the ether linkage is crucial for synthetic strategies that involve modification of the ester or aldehyde functionalities without disrupting the core structure of the molecule.

Spectroscopic and Structural Characterization in Academic Research on Ethyl 2 3 Formyl 4 Nitrophenoxy Acetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate, providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons of the substituted benzene (B151609) ring and the aliphatic protons of the ethyl acetate (B1210297) moiety. The aromatic region would likely reveal a complex splitting pattern due to the specific substitution on the phenyl ring. The protons on the ring are expected to be influenced by the electron-withdrawing effects of the nitro and formyl groups, shifting their resonances downfield. The aliphatic portion of the spectrum would feature a characteristic quartet and triplet pattern for the ethyl group's methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively, arising from spin-spin coupling.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic-H7.5 - 8.5m-
O-CH2-C=O4.8 - 5.0s-
O-CH2-CH34.2 - 4.4q7.1
O-CH2-CH31.2 - 1.4t7.1
Aldehyde-H9.9 - 10.1s-

Carbon (¹³C) NMR Spectroscopic Investigations for Structural Assignment

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides crucial information regarding the carbon framework of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbons of the ester and formyl groups are expected to resonate at the downfield end of the spectrum. The aromatic carbons will appear in the intermediate region, with their specific shifts influenced by the attached functional groups. The aliphatic carbons of the ethyl group will be found at the upfield end of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ester)165 - 175
C=O (Aldehyde)185 - 195
Aromatic-C110 - 160
O-CH2-C=O65 - 75
O-CH2-CH360 - 70
O-CH2-CH310 - 20

Two-Dimensional NMR Techniques for Molecular Connectivity (e.g., HMBC)

To establish the precise connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are employed. HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This technique would be instrumental in confirming the connection between the ethyl acetate group and the phenoxy ring, as well as the relative positions of the formyl and nitro substituents on the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Characteristic Absorption Bands of Nitro, Formyl, and Ester Functional Groups

The IR spectrum of this compound is expected to exhibit strong and characteristic absorption bands corresponding to its key functional groups. The nitro group (NO₂) typically shows two strong stretching vibrations. The formyl group (CHO) will be identified by a sharp C-H stretching absorption and a strong C=O stretching band. The ester functional group will also present a strong C=O stretching absorption, typically at a slightly different wavenumber than the formyl C=O, as well as C-O stretching bands.

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupCharacteristic Absorption Band (cm⁻¹)
Nitro (N-O stretch, asymmetric)1500 - 1550
Nitro (N-O stretch, symmetric)1330 - 1370
Formyl (C-H stretch)2800 - 2900 and 2700 - 2800
Formyl (C=O stretch)1680 - 1710
Ester (C=O stretch)1730 - 1750
Ether (C-O stretch)1200 - 1300

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise molecular weight, allowing for the confirmation of its elemental formula, C₁₁H₁₁NO₆. The fragmentation pattern observed in the mass spectrum would offer further structural evidence, with characteristic losses of fragments such as the ethoxy group (-OCH₂CH₃) from the ester and the nitro group (-NO₂).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the molecular formula C₁₁H₁₁NO₆, the theoretical exact mass can be calculated by summing the masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).

The experimentally determined exact mass for this compound is 253.05900 Da libretexts.org. This value is instrumental in confirming the elemental composition of the molecule, distinguishing it from other potential isomers or compounds with the same nominal mass. The high precision of HRMS provides strong evidence for the successful synthesis and purity of the compound in research settings.

PropertyValue
Molecular FormulaC₁₁H₁₁NO₆
Theoretical Monoisotopic Mass253.05864 Da
Experimentally Determined Exact Mass 253.05900 Da libretexts.org

Fragmentation Patterns for Structural Elucidation (e.g., GC-MS as a technique)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. When subjected to electron ionization (EI) in a mass spectrometer, this compound undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation.

Expected Fragmentation Pathways:

Loss of the Ethoxy Group (-OCH₂CH₃): A common fragmentation for ethyl esters is the loss of the ethoxy radical, which would result in a fragment ion corresponding to the rest of the molecule.

Cleavage of the Ester Group: The ester linkage itself can cleave, potentially leading to fragments representing the phenoxy-acetic acid moiety and the ethyl group.

Fragmentation of the Aromatic Ring: The substituted benzene ring can undergo various cleavages. The nitro group can be lost as NO₂ or NO. The presence of an ortho-formyl group can lead to complex rearrangements and fragmentations, often involving interactions between the adjacent functional groups researchgate.netcore.ac.uk.

Loss of the Formyl Group (-CHO): Aromatic aldehydes often show a characteristic loss of the formyl radical (M-29) or a hydrogen atom (M-1) docbrown.infomiamioh.edu.

Ether Linkage Cleavage: The bond between the phenoxy oxygen and the aromatic ring or the acetyl group can also break, leading to further characteristic fragments.

The analysis of these fragmentation patterns allows researchers to piece together the structure of the original molecule, confirming the connectivity of its various components.

Functional GroupExpected Fragmentation
Ethyl EsterLoss of ethoxy radical (-OCH₂CH₃)
Aromatic Nitro GroupLoss of NO₂ or NO
Formyl GroupLoss of formyl radical (-CHO) or H
Ether LinkageCleavage at C-O bonds

X-ray Diffraction Crystallography of this compound Analogues for Solid-State Molecular Architecture

X-ray diffraction crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound has not been reported in the searched literature, valuable insights into its likely solid-state conformation can be gained by examining the crystal structures of closely related analogues.

A relevant analogue is Ethyl 2-(4-nitrophenoxy)acetate , which lacks the 3-formyl group. A study of its crystal structure reveals important details about the molecular geometry and intermolecular interactions that are likely to be present in the target compound as well nih.gov.

In the crystal structure of Ethyl 2-(4-nitrophenoxy)acetate, the molecule adopts a specific conformation where the bond lengths and angles are within normal ranges nih.gov. The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds, which link the molecules into layers nih.gov. This type of interaction is also expected to play a role in the crystal lattice of this compound.

Crystallographic Data for the Analogue Ethyl 2-(4-nitrophenoxy)acetate nih.gov:

ParameterValue
Chemical FormulaC₁₀H₁₁NO₅
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.3848 (11)
b (Å)8.4482 (17)
c (Å)24.238 (5)
β (°)92.59 (3)
Volume (ų)1101.5 (4)
Z4

This data for a close analogue provides a strong foundation for understanding the solid-state molecular architecture of this compound.

Mechanistic Studies of Reactions Involving Ethyl 2 3 Formyl 4 Nitrophenoxy Acetate and Derivatives

Kinetic Analysis and Determination of Rate Laws

Kinetic analysis is the quantitative study of reaction rates. For reactions involving Ethyl 2-(3-formyl-4-nitrophenoxy)acetate, such as nucleophilic substitution or hydrolysis, determining the rate law is a primary objective. The rate law is a mathematical expression that describes the relationship between the rate of a reaction and the concentration of its reactants.

A general form of a rate law is: Rate = k[A]m[B]n

Where:

[A] and [B] are the molar concentrations of the reactants.

k is the rate constant, which is temperature-dependent.

m and n are the reaction orders with respect to each reactant, which must be determined experimentally.

The method of initial rates is a common experimental approach to determine the values of m, n, and k. This method involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant, and the initial reaction rate is measured for each. Spectroscopic methods are often employed to monitor the reaction, for instance, by tracking the appearance of a colored product like the 4-nitrophenoxide ion during hydrolysis. semanticscholar.org

For the hydrolysis of a similar compound, p-nitrophenyl acetate (B1210297) (PNPA), studies have established the second-order nature of the reaction with nucleophiles like hydroxide ions or imidazole. semanticscholar.orgresearchgate.net The rate is directly proportional to the concentration of both the ester and the nucleophile, leading to a rate law of Rate = k[Ester][Nucleophile].

ExperimentInitial [Ester] (M)Initial [Nucleophile] (M)Initial Rate (M/s)
10.100.102.0 x 10-4
20.200.104.0 x 10-4
30.100.204.0 x 10-4

Identification and Spectroscopic Characterization of Reaction Intermediates

The reactions of this compound proceed through short-lived intermediates. Identifying and characterizing these species is key to confirming a proposed reaction mechanism. Two common types of intermediates in reactions involving this molecule are tetrahedral intermediates (in nucleophilic acyl substitution) and Meisenheimer complexes (in nucleophilic aromatic substitution).

Tetrahedral Intermediates: In reactions at the ester group, such as hydrolysis or aminolysis, the nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. semanticscholar.org This intermediate is unstable and collapses by reforming the carbonyl double bond and expelling the leaving group (the phenoxide).

Meisenheimer Complexes: In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile can attack the electron-deficient aromatic ring (activated by the nitro group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. Aromatic protons typically appear in the 6.5-8.0 ppm region in 1H NMR, while aromatic carbons absorb between 110-140 ppm in 13C NMR. openstax.orgpressbooks.publibretexts.org The formation of an intermediate like a Meisenheimer complex disrupts the ring's aromaticity, causing significant upfield shifts for the ring protons and carbons, providing evidence of its existence.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The carbonyl (C=O) stretch of the ester in the starting material would be observed around 1750 cm-1. The formation of a tetrahedral intermediate would be marked by the disappearance of this C=O absorption. Characteristic absorptions for the aromatic ring (around 1450-1600 cm-1) and the nitro group (around 1530 cm-1 and 1350 cm-1) would also be present. pressbooks.pub

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of intermediates and final products, confirming their elemental composition. nih.gov

Mechanistic Pathways of Functional Group Interconversions

The three primary functional groups of this compound—the ester, the formyl group, and the nitro group—can undergo various interconversions through distinct mechanistic pathways.

Ester Group (Nucleophilic Acyl Substitution): The ester can be hydrolyzed to a carboxylic acid and ethanol (B145695). Under basic conditions, the mechanism involves a nucleophilic attack by a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the phenoxide leaving group. semanticscholar.org Under acidic conditions, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon before the nucleophilic attack by water.

Formyl Group (Oxidation): The aromatic aldehyde (formyl group) can be oxidized to a carboxylic acid. The mechanism often involves the formation of a hydrate (a gem-diol) by the addition of water to the aldehyde carbonyl. libretexts.orgmasterorganicchemistry.com This hydrate is then attacked by the oxidizing agent. For example, with chromium-based reagents, a chromate ester is formed from the hydrate, which then undergoes an E2-like elimination to form the carboxylic acid. masterorganicchemistry.com

Nitro Group (Reduction): The aromatic nitro group can be reduced to an amine (aniline derivative). This is a multi-step process that requires a reducing agent, such as a metal catalyst (e.g., Pd, Pt) with H2 or a metal like Fe or Sn in acid. acs.orgorientjchem.org The generally accepted pathway involves a sequence of two-electron reductions, proceeding from the nitro group to a nitroso intermediate, then to a hydroxylamine intermediate, and finally to the amine. acs.orgnih.gov

Solvent Effects and Catalysis in Mechanistic Context

The choice of solvent and the presence of catalysts can dramatically influence the rate and mechanism of reactions involving this compound.

Solvent Effects: Solvents play a critical role by stabilizing or destabilizing reactants, transition states, and intermediates. wfu.educsbsju.edu

Polar Protic Solvents (e.g., water, ethanol): These solvents have O-H or N-H bonds and can form hydrogen bonds. They are effective at solvating both cations and anions. In SN1-type reactions, they stabilize the carbocation intermediate and the leaving group, increasing the reaction rate. csbsju.edulibretexts.org However, in SN2-type reactions, they can form a "cage" around the nucleophile through hydrogen bonding, which hinders its reactivity and slows the reaction. chemistrysteps.com

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have dipoles but lack O-H or N-H bonds. They are good at solvating cations but not anions. This leaves the "naked" anion as a more powerful nucleophile, significantly accelerating SN2 reactions. wfu.educhemistrysteps.com

Kinetic studies on the reaction of 4-nitrophenyl acetate with the nucleophile imidazole show a significant solvent effect, with the reaction being much faster in water than in ethanol. This is attributed to better solvation of the reactants and a more structured transition state in the more polar aqueous medium.

Effect of Solvent on Second-Order Rate Constant (k2) for the Reaction of a Nitrophenyl Acetate with a Nucleophile at 25°C
SolventDielectric Constant (ε)Relative Rate Constant
Ethanol24.51
Water78.4~10

Data adapted from studies on analogous nitrophenyl esters, illustrating the significant rate enhancement in a more polar, protic solvent.

Catalysis:

Base Catalysis: In ester hydrolysis, a base like hydroxide ion acts as a strong nucleophile, directly attacking the carbonyl carbon. It can also deprotonate a weaker nucleophile like water, increasing its nucleophilicity. semanticscholar.org

Acid Catalysis: An acid protonates the carbonyl oxygen of the ester. This makes the carbonyl carbon more electrophilic and thus more susceptible to attack by weak nucleophiles like water. semanticscholar.org

Nucleophilic Catalysis: Certain catalysts, like imidazole, can act as superior nucleophiles. They attack the ester to form a more reactive intermediate (e.g., an acyl-imidazole intermediate), which is then rapidly hydrolyzed by water.

Isotope Effects in Rate-Determining Step Identification

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, specifically for identifying the rate-determining step. wikipedia.orgchem-station.com It is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to the rate constant with a heavier isotope (kH) at the same atomic position (KIE = kL/kH).

Primary KIE: A significant primary KIE (typically > 2 for H/D) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For example, in the oxidation of the formyl group, if the C-H bond is cleaved in the slow step, replacing the hydrogen with deuterium (C-D) would result in a significantly slower reaction rate. rsc.orgacs.org

Secondary KIE: A smaller KIE (close to 1) is observed when the bond to the isotope is not broken but its environment changes (e.g., hybridization state) during the rate-determining step. wikipedia.org

In the context of reactions involving this compound:

Oxidation of the Formyl Group: A large primary KIE (kH/kD > 2) upon deuteration of the aldehyde C-H would provide strong evidence that C-H bond cleavage is the rate-determining step. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The absence of a primary KIE when a C-H bond is broken by a base after the initial nucleophilic attack would suggest that the initial attack of the nucleophile to form the Meisenheimer complex is the rate-determining step, which is common in SNAr reactions. rsc.orgmdpi.com Recent studies have also used 12C/13C KIEs to distinguish between stepwise and concerted SNAr mechanisms. researchgate.netnih.gov

Design, Synthesis, and Chemical Scope of Derivatives and Analogues of Ethyl 2 3 Formyl 4 Nitrophenoxy Acetate

Systematic Structural Modifications of the Ethyl Acetate (B1210297) Side Chain

The ethyl acetate side chain, -OCH₂COOCH₂CH₃, of the title compound offers several avenues for structural modification, allowing for the introduction of diverse functionalities and the modulation of the molecule's physicochemical properties.

The primary transformations of this side chain involve the ester group. Hydrolysis of the ethyl ester, typically under basic conditions followed by acidic workup, yields the corresponding carboxylic acid, (3-formyl-4-nitrophenoxy)acetic acid. sigmaaldrich.com This carboxylic acid serves as a crucial intermediate for further derivatization.

One of the most common subsequent reactions is amidation . The carboxylic acid can be coupled with a wide range of primary and secondary amines to form amides. This is often achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (e.g., using thionyl chloride or oxalyl chloride), followed by reaction with the desired amine. For example, the synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(3-nitrophenyl)acetamide demonstrates the formation of an amide linkage by coupling a phenoxyacetic acid derivative with an aniline (B41778). bldpharm.comjmchemsci.com

Furthermore, transesterification or re-esterification of the carboxylic acid with different alcohols (from simple alkanols to more complex, functionalized alcohols) allows for the synthesis of a library of ester analogues. These modifications can significantly alter properties such as solubility, steric bulk, and electronic nature. For instance, the synthesis of various nitrophenyl acetates with different ester groups (e.g., methyl, tert-butyl) has been reported in the literature, highlighting the versatility of this approach. beilstein-journals.orgnih.gov

These modifications are summarized in the table below:

Reaction Reagents Product Functional Group Example Derivative
HydrolysisNaOH, then HClCarboxylic Acid (-COOH)(3-Formyl-4-nitrophenoxy)acetic acid sigmaaldrich.com
AmidationSOCl₂, then R₁R₂NHAmide (-CONR₁R₂)2-(4-Formyl-2-methoxyphenoxy)-N-(3-nitrophenyl)acetamide bldpharm.com
EsterificationR-OH, Acid CatalystEster (-COOR)Methyl 2-(3-formyl-4-nitrophenoxy)acetate

Aromatic Ring Functionalization and Substituent Effects

The functionalization of the aromatic ring of this compound and its analogues is a key strategy for tuning the molecule's reactivity and properties.

Synthesis of Positional and Isomeric Analogues

The arrangement of the formyl, nitro, and phenoxyacetate (B1228835) groups on the benzene (B151609) ring is critical to the molecule's chemical behavior. The synthesis of positional isomers, where these groups are located at different positions on the ring, allows for a systematic investigation of structure-reactivity relationships.

For example, the isomer Ethyl 2-(2-formyl-4-nitrophenoxy)acetate has been synthesized and is commercially available. pharmaffiliates.com In this isomer, the formyl group is ortho to the ether linkage, which can lead to different intramolecular interactions and reactivity patterns compared to the 3-formyl isomer. Another related structure is Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, where a hydroxyl group is present instead of a formyl group, providing a different reactive handle for further synthesis. nih.gov The synthesis of such isomers often starts from differently substituted phenol (B47542) precursors, for instance, using 4-nitrophenol (B140041) to synthesize Ethyl 2-(4-nitrophenoxy)acetate. nih.govmdpi.comresearchgate.net

Impact of Electron-Donating and Electron-Withdrawing Groups on Chemical Reactivity

The introduction of additional substituents on the aromatic ring significantly influences the reactivity of the existing functional groups. Electron-withdrawing groups (EWGs), such as halogens or additional nitro groups, generally decrease the electron density of the aromatic ring. This makes the ring less susceptible to electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution. The presence of strong EWGs like the nitro group also increases the acidity of phenolic protons and influences the reactivity of the formyl group.

Conversely, electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density of the ring, enhancing its reactivity towards electrophiles. For example, the presence of a methoxy (B1213986) group, as seen in 4-formyl-2-methoxy-3-nitrophenyl acetate, can modulate the electronic properties of the system. sigmaaldrich.com

The electronic nature of substituents also affects the reactivity of the side chain. For instance, the rate of hydrolysis of the ester group can be influenced by substituents on the aromatic ring. Studies on the hydrolysis of various nitrophenyl acetates have shown that the position and electronic nature of the nitro group affect the stability of the phenoxide leaving group, thereby altering the hydrolysis rate. beilstein-journals.orgnih.gov

Halogenated and Alkoxy-Substituted Analogues

Specific examples of ring functionalization include the introduction of halogens (F, Cl, Br, I) and alkoxy groups (e.g., -OCH₃, -OCH₂CH₃). Halogenated analogues are often prepared from halogenated phenol precursors. These analogues can serve as substrates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds.

Alkoxy-substituted analogues, such as those derived from vanillin (B372448) or its isomers, introduce both steric and electronic changes. A methoxy group, for instance, is an electron-donating group by resonance but can also exert steric influence on adjacent functional groups. The synthesis of compounds like 2-(4-formyl-2-methoxyphenoxy)-N-(3-nitrophenyl)acetamide showcases the integration of an alkoxy group into these structures. bldpharm.com

The following table summarizes the effects of different substituent groups:

Substituent Type Example Group Effect on Aromatic Ring Impact on Reactivity
Electron-Withdrawing-NO₂, -Cl, -BrDecreases electron densityDeactivates ring for electrophilic substitution; enhances reactivity of formyl group.
Electron-Donating-OCH₃, -CH₃Increases electron densityActivates ring for electrophilic substitution; may alter regioselectivity of reactions.

Annulation and Heterocycle Fusion Strategies

The presence of both a formyl and a nitro group in an ortho or para relationship to each other on the aromatic ring makes this compound and its isomers excellent substrates for annulation reactions, which are reactions that form a new ring fused to the existing aromatic ring. These strategies are pivotal for the synthesis of various N-heterocyles. mdpi.com

A prominent strategy is reductive cyclization . unimi.itunimi.it This involves the chemical reduction of the nitro group to an amino group (-NH₂), which can then react intramolecularly with the adjacent formyl group to form a new heterocyclic ring. Depending on the specific reagents and reaction conditions, this can lead to the formation of quinolines, indoles, or other fused systems. researchgate.net For example, treatment of o-nitrostyrenes (which can be formed from o-nitroaldehydes) with reducing agents like aqueous TiCl₃ can lead to the formation of indoles. nih.gov The use of carbon monoxide surrogates, such as phenyl formate, in palladium-catalyzed reactions has also proven effective for the reductive cyclization of various nitro compounds to yield heterocyles. mdpi.com

Another important reaction is the Knoevenagel condensation , where the formyl group reacts with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups). The resulting product, an α,β-unsaturated system, can then undergo intramolecular cyclization. For instance, the reaction of 3-formylchromones (structurally related to the title compound) with various active methylene compounds leads to a diverse range of fused heterocyclic systems. mdpi.com

Furthermore, [3+2] annulation reactions involving nitroalkenes (derivable from the formyl group) can be used to construct five-membered nitrogen heterocycles like pyrazoles and pyrroles. chim.it These reactions showcase the versatility of the nitro and formyl groups as synthetic handles for complex molecule construction.

Development of Structure-Reactivity Relationships in Organic Transformations

The systematic synthesis of derivatives and analogues of this compound is crucial for developing a deep understanding of structure-reactivity relationships (SRRs). By modifying the side chain (Section 7.1) and the aromatic ring (Section 7.2), chemists can precisely study how specific structural features influence reaction outcomes.

For example, kinetic studies on the hydrolysis and aminolysis of a series of substituted nitrophenyl acetates can quantify the electronic effects of substituents on the ester's reactivity. beilstein-journals.org By comparing the reaction rates of isomers (e.g., 2-nitro vs. 3-nitro vs. 4-nitrophenyl esters), one can dissect the contributions of inductive and resonance effects. Such studies have shown that the leaving group ability of the phenoxide is highly dependent on the position of the nitro group. beilstein-journals.org

In the context of heterocycle synthesis (Section 7.3), SRRs help in predicting the feasibility and regioselectivity of cyclization reactions. The electronic nature of substituents on the aromatic ring can influence the nucleophilicity of the intermediate amino group in reductive cyclization, thereby affecting the rate and yield of the ring-forming step. Similarly, steric hindrance from bulky substituents near the formyl group can impede the approach of nucleophiles, altering the course of condensation or cyclization reactions.

By correlating these experimental observations with computational models (e.g., DFT calculations), a more predictive framework can be established. This allows for the rational design of substrates to achieve desired transformations efficiently and selectively, moving beyond trial-and-error synthesis to a more knowledge-based approach to chemical synthesis.

Applications in Advanced Organic Synthesis and Materials Chemistry Non Biological

Utility as Versatile Precursors for Complex Chemical Structures

The chemical architecture of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate makes it an excellent starting material for the synthesis of a variety of complex organic molecules. The presence of both an electrophilic aldehyde carbon and an aromatic ring activated by a nitro group, coupled with the potential for modification of the ester group, offers multiple reaction pathways.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.govcibtech.orgresearchgate.net Ortho-nitrobenzaldehyde derivatives are particularly useful in such reactions. The aldehyde group of this compound can readily participate in well-known MCRs like the Biginelli and Ugi reactions to generate highly functionalized heterocyclic scaffolds. mdpi.com

For instance, in a Biginelli-type reaction, it could react with a β-ketoester and urea (B33335) or thiourea (B124793) to produce dihydropyrimidines, which are of significant interest in medicinal chemistry. Similarly, in an Ugi four-component condensation, the aldehyde could be combined with an amine, a carboxylic acid, and an isocyanide to rapidly generate diverse peptide-like structures. beilstein-journals.org

Convergent synthesis is a strategy that involves the independent synthesis of different fragments of a complex molecule, which are then coupled together in the final stages. nih.govdiva-portal.org This approach is often more efficient than linear synthesis for the preparation of large and complex molecules. This compound can serve as a key building block in such strategies. The phenoxyacetate (B1228835) portion can be elaborated separately, while the ortho-nitrobenzaldehyde unit can be transformed into another key intermediate. These two fragments can then be joined to complete the synthesis of the target molecule. This approach has been successfully employed in the total synthesis of various natural products where functionalized benzaldehydes are key intermediates. mdpi.comrsc.org

Development of Specialty Organic Materials

The unique electronic and structural features of this compound also make it a promising precursor for the development of specialty organic materials, including dyes, pigments, and functional polymers.

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo (–N=N–) groups. nih.gov The synthesis of these dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. The nitro group in this compound can be readily reduced to an amino group. This transformation would yield Ethyl 2-(4-amino-3-formylphenoxy)acetate, a versatile precursor for azo dyes. jbiochemtech.comjbiochemtech.comresearchgate.net

Diazotization of this amino derivative and subsequent coupling with various aromatic compounds, such as phenols, naphthols, or anilines, would lead to a wide range of azo dyes with different colors and properties. The presence of the formyl and ester groups offers further opportunities for modifying the dye's structure to fine-tune its solubility, lightfastness, and binding affinity to different materials.

The general synthetic route to azo dyes from this compound is outlined below:

StepReactionReagents and ConditionsProduct
1Reduction of Nitro GroupFe/HCl or H₂, Pd/CEthyl 2-(4-amino-3-formylphenoxy)acetate
2DiazotizationNaNO₂, HCl, 0-5 °CDiazonium salt of Ethyl 2-(4-amino-3-formylphenoxy)acetate
3Azo CouplingPhenol (B47542), Naphthol, or Aniline (B41778) derivativeAzo Dye

Nitroaromatic compounds are fundamental building blocks in the chemical industry, serving as key intermediates in the production of a vast array of fine and specialty chemicals. researchgate.netosaka-u.ac.jp The manufacturing processes often involve the nitration of aromatic feedstocks followed by further functional group transformations. This compound, with its multiple functional groups, is well-positioned as a valuable intermediate in such manufacturing chains.

The aldehyde functionality can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of compounds. The nitro group, as mentioned, can be reduced to an amine, which is a gateway to a wide range of aromatic compounds, including pharmaceuticals, agrochemicals, and polymers. The phenoxyacetate moiety can also be hydrolyzed to a phenol, which can then undergo further reactions. The versatility of this compound allows for its integration into various synthetic pathways for the production of high-value chemical products.

Role in the Development of Novel Synthetic Reagents and Methodologies

The unique arrangement of functional groups in this compound can be exploited for the development of new synthetic reagents and methodologies. The ortho-nitrobenzaldehyde unit is a well-known photolabile protecting group. nih.gov Upon irradiation with UV light, the nitro group participates in an intramolecular rearrangement that leads to the cleavage of a bond at the benzylic position, releasing a protected functional group. The phenoxyacetate part of the molecule could be attached to a substrate of interest, and the ortho-formyl group could be used to modulate the photochemical properties or to introduce additional functionality.

Furthermore, the combination of a formyl group and a nitro group on the same aromatic ring can lead to novel reactivity. For example, the design of new ligands for catalysis or the development of new multicomponent reactions could be explored. The electron-withdrawing nature of the nitro and formyl groups can influence the reactivity of the aromatic ring and the adjacent functional groups, potentially leading to new and selective transformations. The development of novel nitric oxide (NO)-releasing aromatic aldehydes for therapeutic applications is an emerging area of research, and the structural motifs present in this compound could be adapted for such purposes. mdpi.com

Future Research Perspectives for Ethyl 2 3 Formyl 4 Nitrophenoxy Acetate Chemistry

Advancements in Chemoselective and Stereoselective Syntheses

The trifunctional nature of Ethyl 2-(3-formyl-4-nitrophenoxy)acetate makes it an ideal candidate for the development of sophisticated chemoselective and stereoselective synthetic strategies. The primary challenge and opportunity lie in selectively transforming one functional group while preserving the others, enabling the creation of complex molecular architectures from a single starting material.

Future research will likely prioritize the following:

Selective Reduction: Developing highly selective methods for the reduction of the nitro group to an amine without affecting the aldehyde or ester functionalities is a key area. While methods using reagents like iron powder in ammonium (B1175870) chloride have been effective for related structures, future work could explore catalytic transfer hydrogenation or enzymatic reductions to achieve even greater selectivity and milder reaction conditions. mdpi.com

Aldehyde Transformations: The aldehyde group is a prime site for C-C bond formation. Future studies could focus on stereoselective additions, such as asymmetric aldol (B89426), Grignard, or Wittig reactions, to introduce chiral centers. Domino reactions, such as Knoevenagel condensations followed by intramolecular cyclizations, could provide diastereoselective access to complex heterocyclic systems from this intermediate. rsc.org

Orthogonal Protection Strategies: The development of novel orthogonal protecting group strategies will be crucial. This would allow for the sequential and controlled modification of each functional group, vastly expanding the range of accessible derivatives.

Target Functional GroupPotential TransformationKey Research Goal
Nitro GroupReduction to AmineHigh chemoselectivity, avoidance of aldehyde reduction, use of catalytic methods.
Aldehyde GroupAsymmetric Aldol AdditionIntroduction of a chiral hydroxyl-carbonyl moiety with high enantioselectivity.
Aldehyde GroupKnoevenagel CondensationDiastereoselective formation of new ring systems via domino reactions. rsc.org
Ester GroupSaponification/AmidationSelective hydrolysis or conversion to amides without inducing side reactions.

Exploration of Sustainable Chemical Processes and Methodologies

In line with the global push for environmentally responsible chemistry, future research on this compound will increasingly focus on "green" and sustainable practices. mdpi.com This involves a holistic approach to minimizing environmental impact throughout the synthetic lifecycle.

Key areas for sustainable innovation include:

Green Solvents and Reagents: A primary goal is to replace conventional volatile organic solvents with more benign alternatives like bio-based alcohols, water, or ionic liquids. The synthesis of precursors could utilize renewable feedstocks, such as producing the ethyl acetate (B1210297) component from bioethanol. chemistryforsustainability.org

Catalysis: Shifting from stoichiometric reagents to catalytic systems is fundamental. This includes employing recyclable heterogeneous catalysts or biocatalysts (enzymes) to improve atom economy and reduce waste. mdpi.com

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis or sonochemistry can significantly shorten reaction times and lower energy consumption compared to traditional reflux methods. mdpi.com

Waste Reduction: Designing one-pot or tandem reaction sequences, where intermediates are not isolated, can streamline processes and minimize solvent and purification-related waste. mdpi.com

Sustainability PrincipleApplication to SynthesisPotential Benefit
Atom Economy Use of catalytic hydrogenation instead of metal/acid reductions.Reduces inorganic waste streams.
Renewable Feedstocks Synthesis of the ethyl acetate moiety from bioethanol. chemistryforsustainability.orgDecreases reliance on fossil fuels.
Benign Solvents Replacing chlorinated solvents with water or ethanol (B145695). mdpi.comresearchgate.netReduces environmental pollution and health hazards.
Energy Efficiency Employing microwave-assisted reactions. mdpi.comFaster reaction times and lower energy usage.

Harnessing Advanced Computational Methods for Predictive Molecular Design and Reaction Optimization

Advanced computational chemistry offers powerful tools to accelerate research and development, reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation. For this compound, computational methods can provide deep insights into its reactivity and guide the design of novel derivatives and synthetic pathways.

Future applications in this domain will likely include:

Predictive Molecular Design: Using Density Functional Theory (DFT) and other quantum chemical methods, researchers can calculate key electronic properties of the molecule and its potential derivatives. mdpi.comresearchgate.net This allows for the in silico design of new compounds with tailored characteristics, such as specific electronic or steric profiles, before committing to laboratory synthesis.

Reaction Mechanism and Optimization: Computational modeling can elucidate reaction mechanisms, identify transition states, and calculate activation energies. This information is invaluable for optimizing reaction conditions (e.g., temperature, catalyst choice, solvent effects) to maximize yield and selectivity, thereby minimizing experimental effort.

Spectroscopic Analysis: Computational methods can predict spectroscopic data (e.g., NMR, IR spectra), which can aid in the characterization and structural confirmation of newly synthesized compounds. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering significant advantages in control, safety, and scalability. vapourtec.com this compound and its derivatives are well-suited for this modern synthetic approach.

Key future directions include:

Enhanced Safety and Control: Reactions involving potentially hazardous reagents or exothermic processes, such as nitration steps in precursor synthesis, can be performed with much greater safety in microreactors due to superior heat and mass transfer. vapourtec.com Flow chemistry also allows for the safe on-demand generation and immediate use of unstable intermediates. uc.pt

Scalability and Throughput: Flow systems provide a seamless route from laboratory-scale synthesis to pilot-plant and industrial-scale production without the need for extensive re-optimization. This enhances efficiency and reduces the time-to-market for new chemical entities derived from the core molecule.

Automation and High-Throughput Screening: Integrating flow reactors with automated platforms and machine learning algorithms can enable high-throughput reaction optimization and the rapid synthesis of large libraries of derivatives. vapourtec.com This automated approach is ideal for exploring a wide chemical space in drug discovery or materials science applications.

Q & A

Q. How do computational methods (e.g., DFT) predict the redox behavior of this compound in catalytic systems?

  • Density Functional Theory (DFT) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For nitro-aromatic systems, electron-withdrawing groups (e.g., -NO₂) lower LUMO energies, enhancing electrophilicity. Broken-symmetry DFT studies on [4Fe-4S] clusters (analogous to redox-active systems) show correlations between calculated vertical detachment energies (VDEs) and experimental data (R² = 0.944), validating computational approaches .

Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?

  • Challenges include thermal motion in nitro groups and disorder in ethyl chains. Using SHELXL with restraints for anisotropic displacement parameters (ADPs) improves refinement. Multi-scan absorption corrections (e.g., Tmin = 0.968, Tmax = 0.978) mitigate data collection artifacts. High data-to-parameter ratios (>14:1) ensure reliability .

Q. How can discrepancies in spectral data between synthesized batches and literature be systematically addressed?

  • Step 1 : Verify purity via HPLC or GC-MS (e.g., retention time matching ).
  • Step 2 : Re-examine reaction conditions (e.g., trace acetic acid in esterification may alter NMR shifts ).
  • Step 3 : Cross-reference with crystallographic data to rule out polymorphic variations .

Q. What strategies optimize the compound’s stability under varying pH and solvent conditions?

  • Stability studies in aqueous buffers show ethyl esters hydrolyze rapidly at pH >8.0. Non-polar solvents (e.g., hexane) enhance shelf life. Degradation pathways can be tracked via LC-MS, identifying hydrolysis products like 3-formyl-4-nitrophenoxy acetic acid .

Methodological Resources

  • Synthetic Protocols : Follow nitroacetate precursor methodologies .
  • Crystallography : Use SHELX suite for refinement .
  • Computational Tools : Apply Gaussian or ORCA for DFT studies .
  • Spectroscopy : Reference NIST data for IR and NMR benchmarks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.